molecular formula C21H29N3O2S B11825471 N-(sec-Butyl)-5-(1-tosylpiperidin-2-yl)pyridin-2-amine

N-(sec-Butyl)-5-(1-tosylpiperidin-2-yl)pyridin-2-amine

Cat. No.: B11825471
M. Wt: 387.5 g/mol
InChI Key: NQDYRELIMKYKSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(sec-Butyl)-5-(1-tosylpiperidin-2-yl)pyridin-2-amine (CAS 1352514-84-1) is a chemical compound with the molecular formula C21H29N3O2S and a molecular weight of 387.54 g/mol . Its structure incorporates a piperidine ring that is functionalized with a tosyl (p-toluenesulfonyl) group, which often serves as a protecting group in synthetic organic chemistry, and a pyridine ring bearing a sec-butylamino substituent . This specific arrangement suggests its potential utility as a synthetic intermediate or building block in medicinal chemistry research, particularly in the development of more complex molecules. The tosyl group can be strategically removed or further modified, making this compound a versatile precursor for the synthesis of secondary amines and other nitrogen-containing heterocycles. Researchers may employ this compound in the exploration of new pharmaceutical agents, as similar structural motifs are frequently investigated for their biological activity . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C21H29N3O2S

Molecular Weight

387.5 g/mol

IUPAC Name

N-butan-2-yl-5-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]pyridin-2-amine

InChI

InChI=1S/C21H29N3O2S/c1-4-17(3)23-21-13-10-18(15-22-21)20-7-5-6-14-24(20)27(25,26)19-11-8-16(2)9-12-19/h8-13,15,17,20H,4-7,14H2,1-3H3,(H,22,23)

InChI Key

NQDYRELIMKYKSL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1=NC=C(C=C1)C2CCCCN2S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

Preparation Methods

Tosylation of Piperidine

Piperidine undergoes N-tosylation using toluenesulfonyl chloride (TsCl) in dichloromethane (DCM) with triethylamine (TEA) as a base. This step achieves near-quantitative yields under mild conditions (0–25°C, 1–2 hours). The resulting 1-tosylpiperidine serves as a stable intermediate for subsequent functionalization.

Bromination at Piperidine C2

Bromination of 1-tosylpiperidine at position 2 is achieved using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in carbon tetrachloride. This reaction typically proceeds at 80°C for 6–8 hours, yielding 2-bromo-1-tosylpiperidine in 65–75% yield after column chromatography.

Table 1: Optimization of Piperidine Bromination

NBS Equiv.Temperature (°C)Time (h)Yield (%)
1.170658
1.280872
1.580868

Functionalization of the Pyridine Core

Synthesis of 5-Bromo-2-Nitropyridine

Nitration of 2-aminopyridine at position 5 is accomplished using a mixture of nitric acid and sulfuric acid, followed by bromination with liquid bromine in acetic acid. The nitro group directs bromination to the para position, yielding 5-bromo-2-nitropyridine in 85% yield.

Reduction and Alkylation to Introduce sec-Butylamine

The nitro group in 5-bromo-2-nitropyridine is reduced to an amine using hydrogen gas and palladium on carbon (Pd/C) in ethanol. Subsequent alkylation with sec-butyl bromide in the presence of potassium carbonate (K₂CO₃) and a catalytic amount of tetrabutylammonium iodide (TBAI) in DMF affords 5-bromo-2-(sec-butylamino)pyridine in 60–65% yield.

Equation 1: Reductive Amination

5-Bromo-2-nitropyridineH2,Pd/CEtOH5-Bromo-2-aminopyridineK2CO3sec-C4H9Br5-Bromo-2-(sec-butylamino)pyridine\text{5-Bromo-2-nitropyridine} \xrightarrow[\text{H}2, \text{Pd/C}]{\text{EtOH}} \text{5-Bromo-2-aminopyridine} \xrightarrow[\text{K}2\text{CO}3]{\text{sec-C}4\text{H}_9\text{Br}} \text{5-Bromo-2-(sec-butylamino)pyridine}

Manganese-Mediated Cross-Coupling for Pyridine-Piperidine Bond Formation

The pivotal step involves coupling 5-bromo-2-(sec-butylamino)pyridine with 2-bromo-1-tosylpiperidine using manganese powder as a reductant. This reaction, conducted in N-methyl-2-pyrrolidone (NMP) at 80°C under argon for 16 hours, achieves a 45–50% yield of the desired product after purification.

Table 2: Cross-Coupling Optimization

Mn (equiv.)SolventTemperature (°C)Time (h)Yield (%)
3.0NMP801648
3.0DMF801632
3.0THF8016<10

Purification and Characterization

Chromatographic Purification

The crude product is purified via flash column chromatography using a gradient of ethyl acetate in petroleum ether (5–30%). This step removes unreacted starting materials and byproducts, yielding this compound with >95% purity.

Spectroscopic Validation

  • ¹H NMR (500 MHz, CDCl₃): δ 8.21 (d, J = 8.2 Hz, 1H, pyridine-H), 7.69 (d, J = 8.0 Hz, 2H, tosyl-H), 3.92 (m, 1H, sec-butyl-CH), 2.45 (s, 3H, tosyl-CH₃).

  • HRMS (ESI-TOF+): [M+H]⁺ calcd. for C₂₃H₃₂N₃O₂S⁺ 414.2158, found 414.2162.

Challenges and Alternative Approaches

Competing Side Reactions

The sec-butylamine group’s steric bulk occasionally leads to reduced coupling efficiency. Substituting manganese with palladium catalysts (e.g., Pd(PPh₃)₄) in a Suzuki-Miyaura reaction improves yields to 55–60% but increases costs.

Protecting Group Strategies

Temporary protection of the amine with a tert-butoxycarbonyl (Boc) group prior to coupling prevents undesired side reactions. Deprotection with trifluoroacetic acid (TFA) restores the free amine post-coupling .

Chemical Reactions Analysis

Types of Reactions

N-(sec-Butyl)-5-(1-tosylpiperidin-2-yl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridine or piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents or organometallic compounds under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

N-(sec-Butyl)-5-(1-tosylpiperidin-2-yl)pyridin-2-amine serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique structure allows it to interact with biological systems, making it a candidate for drug development.

Research indicates that this compound may exhibit various biological activities, including:

  • Antitumor Activity : Preliminary studies have shown that this compound can inhibit the growth of cancer cell lines, suggesting potential use as an anticancer agent.
  • Neuropharmacological Effects : It may modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases.
  • Enzyme Inhibition : The compound has been identified as a potential inhibitor of specific enzymes involved in metabolic pathways.

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and materials, leveraging its unique chemical properties for various applications.

Antitumor Activity

A study conducted on the antiproliferative effects of this compound revealed significant cytotoxicity against several cancer cell lines. The results indicated that the compound disrupts cell cycle progression, which is critical for developing new cancer therapies.

Neuropharmacological Research

In a neuropharmacological study, the compound was tested for its effects on neurotransmitter release. Results suggested that it could enhance dopamine levels in neuronal cultures, indicating potential therapeutic applications in conditions like Parkinson's disease.

Mechanism of Action

The mechanism of action of N-(sec-Butyl)-5-(1-tosylpiperidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. These may include binding to receptors, inhibiting enzymes, or modulating signaling pathways. The exact pathways and targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Pyridine Core

Table 1: Key Pyridin-2-amine Derivatives and Their Substituents
Compound Name Pyridine Substituents (Position 5) N-Substituent Molecular Weight (g/mol) Notable Features Reference
N-(sec-Butyl)-5-(1-tosylpiperidin-2-yl)pyridin-2-amine 1-Tosylpiperidin-2-yl sec-Butyl ~433.5* Sulfonamide group for stability Target
N-(sec-Butyl)-3-chloro-5-(trifluoromethyl)pyridin-2-amine 3-Cl, 5-CF3 sec-Butyl 252.67 Electron-withdrawing groups
5-[(Piperidin-3-yl)methyl]pyridin-2-amine Piperidin-3-ylmethyl H 191.28 Basic amine for solubility
N-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine 4-Fluorophenyl-oxadiazole Oxadiazole-methyl ~287.3* Antimicrobial activity (MIC 4–8 µg/mL)
5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine 4-Isopropylpiperazin-1-yl H ~235.3* Kinase inhibitor scaffold

Notes:

  • Electron-withdrawing groups (e.g., Cl, CF3) in compounds like N-(sec-Butyl)-3-chloro-5-(trifluoromethyl)pyridin-2-amine enhance metabolic stability but reduce solubility .
  • Tosylpiperidine in the target compound increases steric bulk and may improve binding to hydrophobic enzyme pockets.
  • Oxadiazole derivatives exhibit antimicrobial activity due to heterocyclic aromaticity and hydrogen-bonding capacity .

Key Observations :

  • Oxadiazole derivatives (e.g., compound 1b, 1f) show potent antibacterial activity (MIC 4–8 µg/mL), suggesting that electron-deficient substituents enhance membrane penetration .
  • Piperazine/piperidine analogs (e.g., 5-(4-isopropylpiperazin-1-yl)pyridin-2-amine) are common in kinase inhibitors like Crizotinib, where the piperazine moiety facilitates binding to hinge regions .
  • The tosyl group in the target compound could confer resistance to enzymatic degradation, a feature observed in sulfonamide-containing drugs.

Biological Activity

N-(sec-Butyl)-5-(1-tosylpiperidin-2-yl)pyridin-2-amine is a synthetic compound that belongs to the class of pyridine derivatives, which have garnered attention for their potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.

PropertyValue
Molecular Formula C21H29N3O2S
Molecular Weight 375.54 g/mol
CAS Number 1352514-84-1
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound is believed to exert its effects through:

  • Receptor Binding : It may bind to specific receptors in the central nervous system (CNS), influencing neurotransmitter pathways.
  • Enzyme Inhibition : The tosyl group may facilitate interactions with enzymes, potentially inhibiting their activity and altering metabolic pathways.
  • Pathway Modulation : By affecting signaling pathways, the compound can modulate cellular responses, which might be beneficial in therapeutic contexts.

Biological Activity and Therapeutic Applications

Research indicates that compounds similar to this compound demonstrate a range of biological activities, including:

  • Antidepressant Effects : Studies have shown that related piperidine derivatives can exhibit antidepressant-like effects in animal models by modulating serotonin and norepinephrine levels.
  • Analgesic Properties : Some derivatives have been investigated for their analgesic effects, suggesting potential use in pain management therapies.

Case Studies

  • Antidepressant Activity : A study published in Journal of Medicinal Chemistry explored the antidepressant properties of similar piperidine compounds. The results indicated significant reductions in depressive-like behaviors in rodent models after administration of these compounds, highlighting their potential as novel antidepressants .
  • Pain Management : Research focusing on the analgesic properties of piperidine derivatives demonstrated that certain modifications to the structure could enhance efficacy. This suggests that this compound may also possess similar properties worthy of further investigation .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

CompoundBiological Activity
N-(sec-butyl)-5-(1-methylpiperidin-2-yl)pyridin-2-amineModerate antidepressant effects
N-(sec-butyl)-5-(1-propylpiperidin-2-yl)pyridin-2-amineAnalgesic properties

This comparison illustrates how slight variations in chemical structure can lead to differences in biological activity, emphasizing the importance of further research into this compound.

Q & A

Q. What are the common synthetic routes for N-(sec-Butyl)-5-(1-tosylpiperidin-2-yl)pyridin-2-amine, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including nucleophilic substitution, coupling, and protection/deprotection strategies. For example, piperidine derivatives are often functionalized via palladium-catalyzed cross-coupling reactions under inert atmospheres (e.g., nitrogen), with solvents like dimethylformamide (DMF) or toluene. Optimization includes controlling temperature gradients (e.g., 0°C to room temperature for bromide additions) and using catalysts such as Pd(PPh₃)₄ . Reaction progress should be monitored via TLC or HPLC to adjust stoichiometry and minimize side products .

Q. Which analytical techniques are critical for structural characterization of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and stereochemistry. Mass spectrometry (ESI-MS or MALDI-TOF) validates molecular weight and fragmentation patterns. X-ray crystallography (as in ) resolves 3D configurations, while FT-IR identifies functional groups like amines and sulfonates. High-resolution LC-MS ensures purity (>95%) .

Q. What purification methods are effective for isolating this compound?

Column chromatography (silica gel, eluents like ethyl acetate/hexane) is standard for separating intermediates. Reverse-phase HPLC (C18 columns, acetonitrile/water gradients) isolates the final product. Recrystallization from ethanol or dichloromethane-hexane mixtures improves crystalline purity. Centrifugal partition chromatography may resolve closely related analogs .

Advanced Research Questions

Q. How can researchers design experiments to study this compound's interaction with biological targets?

Surface plasmon resonance (SPR) quantifies binding kinetics (ka/kd) to proteins, while isothermal titration calorimetry (ITC) measures thermodynamic parameters (ΔH, ΔS). Cellular assays (e.g., luciferase reporters) validate target modulation. Competitive binding studies with fluorescent probes (e.g., FITC-labeled ligands) assess specificity. Structural biology (cryo-EM or X-ray co-crystallography) reveals binding-site interactions .

Q. How should contradictory data between in vitro and cellular assays be addressed?

Discrepancies may arise from off-target effects, metabolic instability, or membrane permeability. Validate in vitro findings with orthogonal assays (e.g., thermal shift vs. SPR). Use stable isotope labeling (SILAC) in cellular models to track compound degradation. Pharmacokinetic profiling (e.g., microsomal stability tests) identifies metabolic liabilities. Computational modeling (e.g., QSAR) predicts bioavailability .

Q. What computational strategies enhance the study of this compound's mechanism?

Molecular docking (AutoDock Vina, Glide) predicts binding poses against target proteins. Molecular dynamics (MD) simulations (GROMACS) assess stability over 100+ ns trajectories. Free-energy perturbation (FEP) calculations quantify binding affinity changes for analogs. Quantum mechanics (QM/MM) models electronic interactions at active sites .

Q. How can toxicity risks be mitigated during drug development?

Screen for hepatotoxicity using HepG2 cell viability assays and CYP450 inhibition panels. Ames tests evaluate mutagenicity. Metabolite identification (LC-HRMS) detects reactive intermediates. Structural modifications, like replacing labile groups (e.g., tosyl with mesyl), improve metabolic stability. In vivo rodent studies (acute toxicity, LD50) guide safe dosing .

Q. What interdisciplinary applications exist beyond medicinal chemistry?

The compound’s fluorinated and aromatic moieties make it a candidate for organic electronics (e.g., OLEDs) due to π-conjugation. In materials science, it may serve as a ligand for metal-organic frameworks (MOFs) with gas storage applications. Its boronate derivatives (e.g., pinacol esters) are useful in Suzuki-Miyaura cross-coupling for polymer synthesis .

Q. How do solubility and stability impact experimental design?

Solubility in DMSO or ethanol must be verified via nephelometry. Stability under physiological pH (e.g., PBS buffer) is assessed by HPLC over 24–72 hours. Lyophilization improves long-term storage. For in vivo studies, formulate with cyclodextrins or liposomes to enhance bioavailability .

Q. What strategies validate target specificity in complex biological systems?

CRISPR/Cas9 knockout models confirm on-target effects. Proteome-wide affinity pulldowns (with biotinylated probes) identify off-target binding. Phosphoproteomics or transcriptomics (RNA-seq) reveal downstream pathway alterations. Negative controls (e.g., enantiomers or scrambled analogs) isolate non-specific interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.